2-(2-Bromophenoxy)-5-fluoroaniline
Overview
Description
2-(2-Bromophenoxy)-5-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine and fluorine atoms attached to an aniline ring, which is further substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-5-fluoroaniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction begins with the nucleophilic aromatic substitution of 2-bromophenol with 5-fluoro-2-nitroaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction: The nitro group in the intermediate product is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-5-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Thiol, amine, or alkoxide-substituted products.
Scientific Research Applications
2-(2-Bromophenoxy)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen atoms in the compound enhances its ability to form strong interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)aniline
- 2-(2-Fluorophenoxy)aniline
- 2-(2-Chlorophenoxy)-5-fluoroaniline
Comparison
2-(2-Bromophenoxy)-5-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromophenoxy)-5-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEAZJFCAPLCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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